3-Methylisothiazol-5-amine

Description

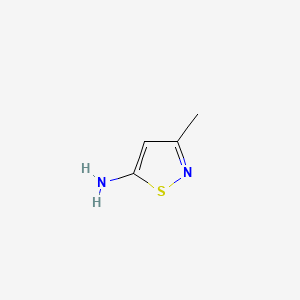

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMHIXRPQGPCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179080 | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-76-9 | |

| Record name | 5-Amino-3-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24340-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylisothiazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SF7KHS8TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Involving 3 Methylisothiazol 5 Amine

Established Synthetic Routes for 3-Methylisothiazol-5-amine

The synthesis of this compound can be achieved through several pathways, with ring-closure reactions of acyclic precursors being the most prominent.

While nucleophilic acyl substitution is a fundamental reaction in organic chemistry, it is not a primary strategy for the de novo synthesis of the this compound core structure. Instead, this type of reaction is extensively employed in the functionalization of the 5-amino group after the isothiazole (B42339) ring has been formed. These acylation reactions are discussed in detail in section 2.2.1.

The most established method for the synthesis of 5-amino-3-methylisothiazole involves the oxidative cyclization of β-iminothiobutyramide. google.com This process entails the formation of the isothiazole ring from an open-chain precursor through the creation of a nitrogen-sulfur bond. A variety of oxidizing agents can be employed to facilitate this ring closure.

The reaction proceeds by treating β-iminothiobutyramide with an oxidizing agent, which promotes the intramolecular cyclization to form the 5-amino-3-methylisothiazole ring. google.com Commonly used oxidizing agents include hydrogen peroxide, chloramine (B81541), chloramine-T, and potassium persulfate. google.com For example, the reaction of β-iminothiobutyramide with hydrogen peroxide in the presence of hydrochloric acid yields the hydrochloride salt of 5-amino-3-methylisothiazole. google.com Similarly, treatment with chloramine, generated in situ from sodium hydroxide (B78521) and chlorine, followed by extraction, affords the free base. google.com

Table 1: Oxidizing Agents for the Ring-Closure Synthesis of this compound Press "Run" to see the table.

| Oxidizing Agent | Precursor | Product | Reference |

| Hydrogen Peroxide/HCl | β-iminothiobutyramide | 5-Amino-3-methylisothiazole hydrochloride | google.com |

| Chloramine | β-iminothiobutyramide | 5-Amino-3-methylisothiazole | google.com |

| Chloramine-T | β-iminothiobutyramide | 5-Amino-3-methylisothiazole hydrochloride | google.com |

| Potassium Persulfate | β-iminothiobutyramide | 5-Amino-3-methylisothiazole | google.com |

While the oxidative cyclization of β-iminothioamides is a primary route, other strategies for the synthesis of the isothiazole ring have been developed. One such method involves the reaction of a thioamide with a halogen in a suitable solvent, which can also lead to halogenated isothiazoles. google.com For instance, this approach can be utilized to produce 5-amino-3-alkyl-4-halogenated isothiazoles. google.com

Another general approach to isothiazole synthesis is the (3+2)-heterocyclization, which involves the reaction of two components that provide a three-atom and a two-atom fragment to form the five-membered ring. thieme-connect.com An example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate, where the latter acts as the N-S fragment donor. thieme-connect.com Although not specifically detailed for this compound, these alternative methodologies offer potential routes to this and other substituted isothiazoles.

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound core is a versatile platform for the introduction of various functional groups, leading to a diverse range of derivatives with potential therapeutic applications.

The amino group at the 5-position of 3-methylisothiazole (B110548) is readily acylated to form amides, sulfonamides, and ureas, which have been investigated for their therapeutic potential. google.comprepchem.com These reactions typically involve the treatment of 5-amino-3-methylisothiazole with acylating agents such as acyl chlorides, sulfonyl chlorides, or isocyanates.

For example, the reaction of 5-amino-3-methylisothiazole with p-aminobenzenesulfonyl chloride leads to the formation of 5-p-aminobenzenesulfonamido-3-methylisothiazole, a compound that has shown antibacterial activity comparable to or greater than that of sulfathiazole. google.com The benzoyl derivative can also be prepared and used for characterization. google.com Furthermore, reaction with methylisocyanate in tetrahydrofuran (B95107) yields N-(3-methyl-5-isothiazolyl)-N'-methylurea. prepchem.com

Table 2: Acylation Reactions of this compound Press "Run" to see the table.

| Acylating Agent | Product | Potential Therapeutic Interest | Reference |

| p-Aminobenzenesulfonyl chloride | 5-p-Aminobenzenesulfonamido-3-methylisothiazole | Antibacterial | google.com |

| Benzoyl chloride | 5-Benzoylamino-3-methylisothiazole | Derivative for characterization | google.com |

| Methylisocyanate | N-(3-methyl-5-isothiazolyl)-N'-methylurea | Not specified | prepchem.com |

The isothiazole ring of this compound can be functionalized at various positions to introduce a range of substituents, thereby modulating its physicochemical and biological properties.

Halogenation: The 4-position of the 5-amino-3-methylisothiazole ring is susceptible to electrophilic halogenation. Treatment of 5-amino-3-methylisothiazole hydrochloride with sulfuryl chloride in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) affords 5-amino-4-chloro-3-methylisothiazole. google.com Bromination at the 4-position can also be achieved by reacting the corresponding thioamide precursor with bromine. google.com

Nitration: The introduction of a nitro group at the 5-position can be accomplished by first converting the 5-amino group into a diazonium salt. The diazonium salt of this compound, when treated with excess sodium nitrite (B80452) in the presence of copper(I) and copper(II) salts, yields 3-methyl-5-nitroisothiazole. thieme-connect.de

Arylation: The Gomberg-Bachmann reaction can be employed to introduce aryl substituents. For example, treatment of this compound with isopentyl nitrite in benzene (B151609) at reflux results in the formation of 3-methyl-5-phenylisothiazole. thieme-connect.de

Table 3: Functionalization of the this compound Ring Press "Run" to see the table.

| Position | Reaction | Reagents | Substituent Introduced | Product | Reference |

| 4 | Chlorination | Sulfuryl chloride | Chloro | 5-Amino-4-chloro-3-methylisothiazole | google.com |

| 4 | Bromination | Bromine (on precursor) | Bromo | 5-Amino-4-bromo-3-methylisothiazole | google.com |

| 5 | Nitration (via diazonium salt) | Sodium nitrite, Cu+/Cu2+ salts | Nitro | 3-Methyl-5-nitroisothiazole | thieme-connect.de |

| 5 | Phenylation | Isopentyl nitrite, Benzene | Phenyl | 3-Methyl-5-phenylisothiazole | thieme-connect.de |

Multi-component Reaction Pathways for Complex Molecule Construction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. While the direct participation of this compound in extensively documented MCRs is not widely reported in readily available literature, the principles of MCRs can be applied to this compound, given its reactive amino functionality.

The amino group at the 5-position of the isothiazole ring can act as a key nucleophilic component in various MCRs. For instance, in reactions like the Ugi or Passerini reactions, primary amines are crucial starting materials. Conceptually, this compound could be employed in such reactions to incorporate the isothiazole scaffold into diverse and complex structures.

A general example of a three-component reaction involves the condensation of an amine, a carbonyl compound, and a third component with an activated functional group. For instance, the Hantzsch pyrrole (B145914) synthesis involves a three-component reaction between primary amines, β-dicarbonyl compounds, and α-haloketones. nih.gov Although specific examples utilizing this compound are not detailed, its structural features are amenable to such synthetic strategies. The development of novel MCRs involving this compound holds potential for the rapid generation of libraries of isothiazole-containing compounds for various applications. A three-component strategy for the synthesis of thiazoles and isothiazoles has been developed by employing enaminoesters, fluorodibromoiamides/ester, and sulfur. organic-chemistry.orgresearchgate.net

Catalytic Approaches in this compound Synthesis and Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of heterocyclic compounds, offering milder reaction conditions, improved selectivity, and higher yields. Both organocatalysis and metal-catalysis have been explored for the synthesis of isothiazole derivatives and related heterocyclic systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. mdpi.com Organocatalysts are noted for their mild reaction conditions, cost-effectiveness, and non-toxic nature. researchgate.net Various types of organocatalysts, including amine catalysts, Brønsted acids, and Lewis bases, have been employed to control the regioselectivity of reactions, leading to regiodivergent outcomes where different products can be obtained from the same starting materials by tuning the catalyst or reaction conditions. mdpi.comdntb.gov.ua

While specific studies focusing on organocatalytic methodologies and regiodivergence involving this compound are not extensively documented, the principles of organocatalysis can be applied to its synthesis and transformation. For example, bifunctional organocatalysts, such as those derived from amino acids, could potentially be used to activate both electrophilic and nucleophilic partners in reactions involving the isothiazole core. rsc.orgmdpi.com The amino group of this compound could be a target for activation or could participate in reactions catalyzed by chiral Brønsted acids or bases, potentially leading to enantioselective transformations. The development of such methodologies could provide access to novel chiral isothiazole derivatives.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations. rsc.org Metal-catalyzed cross-coupling reactions, for example, are instrumental in forming carbon-carbon and carbon-heteroatom bonds. In the context of isothiazole chemistry, metal catalysts can be employed for both the construction of the isothiazole ring and the subsequent functionalization of pre-formed isothiazoles. thieme-connect.com

For instance, copper-catalyzed reactions have been utilized in the synthesis of various amino-heterocycles. nih.gov Mechanistic studies of metal-catalyzed reactions often reveal intricate catalytic cycles involving oxidative addition, reductive elimination, and transmetalation steps. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of the methodology. For example, kinetic and computational studies on metal ion-catalyzed transamination have shown that metal ions like Cu²⁺ can accelerate the reaction by stabilizing key imine intermediates. nih.gov Similarly, detailed mechanistic investigations of iron-based catalyst systems for the α-C-H oxidation of tertiary amines have shed light on the catalytic pathway, suggesting that the reaction proceeds through C-H abstraction at a coordinated substrate molecule. chemrxiv.org

While specific mechanistic studies on metal-catalyzed reactions of this compound are limited, it is plausible that its amino group could coordinate to a metal center, influencing the reactivity and selectivity of subsequent transformations. Further research in this area could lead to the development of novel metal-catalyzed methods for the synthesis and derivatization of this compound.

Investigation of Reaction Conditions and Optimization Protocols

The synthesis of this compound is typically achieved through the ring-closure of a corresponding β-iminothioamide precursor. google.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often investigated include the choice of oxidizing agent, solvent, temperature, and reaction time.

The ring-closure is an oxidative cyclization, and various oxidizing agents have been employed. These include hydrogen peroxide, chloramine, chloramine T, and persulfates like potassium or ammonium persulfate. google.com The selection of the oxidizing agent can significantly impact the reaction efficiency and the formation of byproducts.

Below are tables detailing different reaction conditions reported for the synthesis of this compound from β-iminothiobutyramide.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| β-iminothio-n-butyramide (11.6 g) | Chloramine (from 7.15 g Cl₂ and 10.6 cc NH₃) | Water | Ice-cooled | 2 hours shaking, then overnight | Formation of this compound, extracted with ether. | google.com |

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| β-iminothiobutyramide (2.3 g) | Chloramine T trihydrate (5.6 g) | Sodium hydroxide (0.8 g) | Water | 4 hours shaking | Precipitation of crude this compound hydrochloride (2.4 g). | google.com |

| Reactant 1 | Reactant 2 | Acid | Temperature | Post-reaction workup | Yield | Reference |

|---|---|---|---|---|---|---|

| β-iminothiobutyramide (2.32 g) | Hydrogen peroxide (30% w/v; 7 cc) | 2 N Hydrochloric acid (10 cc) | Below 40°C during addition | Alkalinization with NaOH, ether extraction, conversion to hydrochloride salt. | 0.35 g (as oily base) | google.com |

The optimization of these protocols involves a systematic investigation of each parameter. For instance, the concentration of the reactants, the stoichiometry of the oxidizing agent, and the pH of the reaction medium can all be varied to identify the optimal conditions. doi.org The temperature is also a critical factor; while some procedures are conducted at ice-cold temperatures to control the exothermicity of the reaction, others may require heating to proceed at a reasonable rate. google.com The workup procedure, including extraction and purification steps, is also essential for obtaining the final product in high purity. google.com

Spectroscopic and Electronic Properties: Theoretical and Experimental Investigations of 3 Methylisothiazol 5 Amine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational and UV-Visible spectroscopy provide detailed information about the molecular connectivity, mass, functional groups, and electronic system of 3-Methylisothiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei.

For the hydrochloride salt of 5-amino-3-methylisothiazole, ¹H NMR data recorded in DMSO-d₆ confirms the expected molecular structure. The spectrum shows a singlet at 2.32 ppm corresponding to the three protons of the methyl group (CH₃) and another singlet at 6.23 ppm attributed to the single proton on the isothiazole (B42339) ring (C4-H). google.com The integral values of these peaks are consistent with the number of protons in each environment. The protons of the amino group (NH₂) may be observed as a broad signal or undergo exchange with the solvent, which is common for amine protons.

While specific experimental ¹³C NMR data is not detailed in the available literature, the structure of this compound implies the presence of four distinct carbon signals corresponding to the methyl carbon, and the C3, C4, and C5 carbons of the isothiazole ring. Computational methods, such as DFT, are frequently used to accurately predict ¹³C NMR chemical shifts. nih.govresearchgate.net

¹H NMR Spectroscopic Data for 5-Amino-3-methylisothiazole hydrochloride

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 2.32 | Singlet (s) | 3H | -CH₃ (Methyl protons) | google.com |

| 6.23 | Singlet (s) | 1H | C4-H (Isothiazole ring proton) | google.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

The molecular formula for this compound is C₄H₆N₂S. nih.gov This composition gives it a precise calculated mass, which can be confirmed by high-resolution mass spectrometry. The primary peak observed in the mass spectrum would be the molecular ion (M⁺), corresponding to the intact molecule. Analysis of the fragmentation pattern provides further structural confirmation, as specific fragments are lost from the parent molecule upon ionization. Plausible fragmentation pathways for this compound would include the loss of small, stable molecules or radicals from the isothiazole ring or its substituents.

Molecular Mass Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆N₂S | nih.gov |

| Molecular Weight | 114.17 g/mol | nih.gov |

| Exact Mass | 114.02516937 Da | nih.gov |

Vibrational Spectroscopy (IR and Raman) and Assignment of Bands

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.

Predicted Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretching (Aromatic/Aliphatic) | Ring C-H and Methyl -CH₃ | 2900 - 3100 |

| C=N and C=C Stretching | Isothiazole Ring | 1500 - 1650 |

| N-H Bending (Scissoring) | Amine (-NH₂) | ~1600 |

| C-H Bending | Methyl (-CH₃) | 1375 - 1450 |

| C-S Stretching | Isothiazole Ring | 600 - 800 |

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The conjugated π-system of the isothiazole ring and the non-bonding electrons on the nitrogen and sulfur atoms in this compound constitute chromophores that absorb light in the UV-Vis region.

The expected electronic transitions include π→π* transitions, which involve the excitation of electrons within the conjugated ring system, and n→π* transitions, involving the promotion of non-bonding electrons (from N or S) into anti-bonding π* orbitals. nih.govresearchgate.net Typically, π→π* transitions are more intense and occur at shorter wavelengths, while the lower-energy n→π* transitions appear at longer wavelengths. researchgate.net The precise absorption maxima (λ_max) depend on the molecular environment and solvent.

Computational Studies on Electronic Structure and Reactivity

Computational chemistry provides theoretical insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) can model the electronic structure of molecules to predict their properties and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a powerful tool for predicting a wide range of molecular properties with high accuracy.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Predict Spectroscopic Data: Calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (for IR and Raman spectra), and electronic transition energies (for UV-Vis spectra). nih.govresearchgate.netfrontiersin.org These theoretical spectra can be compared with experimental results to confirm assignments.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. DFT can also generate electrostatic potential maps, which visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity.

Commonly used functionals, such as B3LYP, combined with basis sets like 6-31G(d,p), have proven effective for such calculations on organic molecules. researchgate.netmdpi.com

Molecular Orbital Analysis (HOMO-LUMO) in Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. amazonaws.comamazonaws.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. amazonaws.comnih.gov Conversely, the energy of the LUMO relates to the molecule's ability to accept electrons, acting as an electrophile. amazonaws.comnih.gov A lower LUMO energy suggests a greater capacity for accepting electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. amazonaws.comniscpr.res.in A smaller energy gap generally implies that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. niscpr.res.in This is because less energy is required to move an electron from the HOMO to the LUMO, facilitating chemical reactions.

For isothiazole derivatives, computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies. amazonaws.comresearchgate.net Such calculations would reveal the distribution of the HOMO and LUMO across the this compound structure. For instance, studies on similar heterocyclic compounds often show the HOMO localized over electron-rich regions, such as the amine group and the sulfur atom, while the LUMO may be distributed across the heterocyclic ring, indicating potential sites for nucleophilic and electrophilic attack, respectively. niscpr.res.inorientjchem.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the type of data that would be generated from a DFT calculation. The values are for illustrative purposes only and are not based on actual experimental or calculated data for this specific compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Electrostatic Potential Maps (MEP) for Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. orientjchem.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color spectrum to represent different charge regions.

Red regions indicate areas of negative electrostatic potential, which are electron-rich. These sites are prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors). orientjchem.org

Blue regions represent areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack and interact favorably with negative charges. orientjchem.org

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the nitrogen atom of the amine group and potentially the sulfur atom, due to the presence of lone pairs of electrons. These areas would be the primary sites for hydrogen bonding and other electrophilic interactions. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them sites for nucleophilic interactions. orientjchem.org

This analysis is crucial for predicting non-covalent interactions, which are vital in biological systems and crystal engineering. The MEP map provides a clear picture of where a molecule is most likely to form hydrogen bonds, halogen bonds, or other electrostatic interactions, thereby guiding the understanding of its biological activity and material properties.

Biological and Pharmacological Activities of 3 Methylisothiazol 5 Amine and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of the isothiazole (B42339) nucleus have been a subject of significant research in the quest for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. jchemrev.com

The antibacterial potential of isothiazole derivatives has been recognized for decades. An early patent highlighted that a derivative of 5-amino-3-methyl-isothiazole, namely S-p-aminobenzenesulphonamido-3-methyl isothiazole, exhibited antibacterial activity comparable to or greater than that of sulphathiazole, particularly against E. coli. google.com

More recent research has focused on the efficacy of isothiazole and thiazole (B1198619) derivatives against antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net A series of synthesized phenylthiazole compounds demonstrated inhibitory activity against 18 different strains of MRSA and vancomycin-resistant S. aureus (VRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 5.5 µg/mL. nih.gov Notably, certain derivatives showed a two- to five-fold improvement in MIC values compared to the initial lead compound. nih.gov

Further studies on isothiazolone (B3347624) analogues revealed potent bactericidal activity against MRSA. researchgate.net For instance, a 5-chloroisothiazolone derivative with an N-(4-chlorophenyl) substitution showed promising antimicrobial activity against MRSA pathogens. researchgate.net Another study on thiazole derivatives reported MIC values against MRSA strains ranging from 1.3 to 5.9 µg/mL for some of the most potent compounds. nih.gov

The following table summarizes the MIC values of selected thiazole derivatives against MRSA, demonstrating their potential as anti-MRSA agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives Against MRSA

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Substituted Phenylthiazoles | MRSA and VRSA strains | 0.4 - 5.5 | nih.gov |

| Phenylthiazole Analogue 5 | VISA isolates | 1.3 - 2.6 | nih.gov |

| Phenylthiazole Analogue 22b | VISA isolates | 2.9 - 5.9 | nih.gov |

| Phenylthiazole Analogue 25 | VISA isolates | 1.6 | nih.gov |

The antifungal properties of thiazole and isothiazole derivatives have been well-documented, showing efficacy against a variety of fungal pathogens. nih.govjchemrev.commdpi.com Some thiazole derivatives have demonstrated antifungal activity comparable to established drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com

In one study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were tested against eight fungal species, exhibiting good to excellent antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL. mdpi.com Another study on naphthylthiazolylamine derivatives reported that one compound showed an equipotent antifungal effect on C. albicans and C. glabrata when compared with ketoconazole, with a MIC value of 250 μg/ml. alliedacademies.org

The table below presents the antifungal activity of selected thiazole derivatives against different fungal species.

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Species | MIC | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Various fungal species | 0.004 - 0.06 mg/mL | mdpi.com |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | C. albicans and C. glabrata | 250 µg/mL | alliedacademies.org |

Research into the algicidal properties of thiazole derivatives has shown their potential for controlling harmful algal blooms. nih.govmdpi.com A study on thiazolidinedione (TD) derivatives demonstrated their algicidal activity against harmful species such as Chattonella marina, Heterosigma akashiwo, and Cochlodinium polykrikoides. nih.gov One particular TD derivative, at a 5 μM concentration, was able to destroy all of the harmful algae tested, while showing minimal impact on non-harmful algae. nih.gov

Inspired by the natural algicidal compound bacillamide A, a series of thiazole-containing derivatives were synthesized and tested. mdpi.com Several of these compounds displayed potent inhibitory effects against Prorocentrum minimum, Skeletonema costatum, and Alexandrium pacificum, with activities similar to or better than copper sulfate, a common algicide. mdpi.com One derivative exhibited an EC50 value of 0.11 µg/mL against S. costatum, making it significantly more potent than bacillamide A and copper sulfate. mdpi.com Another derivative showed significant activity against the toxic dinoflagellates P. minimum (EC50 = 1.0 µg/mL) and A. pacificum (EC50 = 0.47 µg/mL). mdpi.com

Antitumor and Antiproliferative Activity Studies

The thiazole scaffold is a key component in numerous anticancer agents, and its derivatives have been extensively investigated for their potential in cancer therapy. researchgate.netresearchgate.netmdpi.com

A wide array of thiazole and isothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines, with some compounds showing moderate inhibitory activity. researchgate.netmdpi.com

In another study, thiazole-amino acid hybrid derivatives were synthesized and tested against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds displayed good cytotoxicity with low IC50 values, ranging from 2.07 to 8.51 μM, which were comparable to the positive control, 5-fluorouracil. nih.gov Furthermore, newly synthesized thiazole derivatives have shown potent activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with one compound exhibiting IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com

The following table summarizes the cytotoxic activity of various thiazole derivatives against different human cancer cell lines.

Table 3: Cytotoxic Activity (IC50) of Selected Thiazole Derivatives on Human Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrid derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 | nih.gov |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast) | 6.25 | rsc.org |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast) | 8.18 | rsc.org |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MCF-7 (Breast) | 0.013 | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative 2 | MDA-MB-231 (Breast) | 0.056 | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov The 2-aminothiazole (B372263) structure, in particular, has been identified as a novel template for Src family kinase inhibitors. nih.gov Dasatinib, a potent pan-Src kinase inhibitor currently used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole core. nih.gov

Various thiazole derivatives have been developed as inhibitors of a range of kinases, including:

Phosphatidylinositol-3 kinase alpha (PI3Kα): A 4',5-bisthiazole derivative of an (S)-proline-amide aminothiazoleurea was found to be a potent and specific inhibitor of PI3Kα, with IC50 values ranging from 9 to 290 nM. nih.gov

Glycogen synthase kinase 3β (GSK-3β): Thiazole derivatives with a primary carboxamide group have shown potent inhibition of GSK-3β, with one compound exhibiting an IC50 value of 0.29 ± 0.01 nM. nih.gov

Protein kinase CK2: Small-molecule inhibitors of protein kinase CK2 have been identified within the derivatives of 1,3-thiazole-5-carboxylic acid, with one compound showing potent inhibition with an IC50 of 0.4 μM. nih.gov

B-RAFV600E kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated notable inhibition of the B-RAFV600E kinase, with one compound showing an IC50 of 23.1 ± 1.2 nM. nih.gov

Vesicular endothelial growth factor receptor-2 (VEGFR-2): A synthesized thiazole derivative was found to block VEGFR-2 with an IC50 of 0.15 µM. mdpi.com

Immunomodulatory Properties

Derivatives of 3-methylisothiazole (B110548) have been investigated for their ability to modulate the immune system, demonstrating potential for both immunosuppressive and immunostimulatory effects.

Research has shown that specific derivatives of 3-methylisothiazole can exert significant influence over both branches of the adaptive immune system. One study investigated a series of newly synthesized 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters for their immunoregulatory properties. nih.gov Among the tested compounds, 5-{N'-[1-4{-4-[3-(-methoxyphenyl)-ureidol]-phenylethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester (Compound 3a) was identified as a potent inhibitor of the secondary humoral immune response to sheep erythrocytes in rodent models. nih.gov This suggests an interference with B-lymphocyte function or T-helper cell signaling required for antibody production.

Another notable isothiazole derivative, vratizolin (Denotivir), has demonstrated strong immunosuppressive effects on both humoral and cellular immune responses to sheep red blood cells in mice. researchgate.net The inhibitory action of vratizolin was found to be comparable to that of cyclosporin (B1163) A, a well-known immunosuppressant. researchgate.net This compound was shown to affect not only the initial phase of the delayed-type hypersensitivity (DTH) response, a measure of cellular immunity, but also the subsequent effector phase of the response. researchgate.net These findings highlight the potential of the isothiazole scaffold in developing agents that can regulate immune responses. medwinpublishers.comresearchgate.net

The immunomodulatory effects of 3-methylisothiazole derivatives extend to their influence on lymphocyte proliferation. The derivative Compound 3a strongly inhibited the proliferative response of mouse splenocytes when stimulated with concanavalin (B7782731) A (a T-cell mitogen) and pokeweed mitogen (which stimulates both T- and B-cells). nih.gov This anti-proliferative action on immune cells is a key mechanism for immunosuppression.

Similarly, vratizolin exhibited suppressive properties on the proliferation of human peripheral blood lymphocytes induced by phytohaemagglutinin (PHA), with an effect that exceeded the inhibitory action of cyclosporin A in the study. researchgate.net The capacity of these compounds to inhibit the proliferation of splenocytes, which comprise a mixed population of immune cells including T- and B-lymphocytes, underscores their potent immunomodulatory activity. nih.govresearchgate.net

Table 1: Immunomodulatory Activity of a 3-Methylisothiazole Derivative (Compound 3a)

| Biological Activity | Target/Model | Observed Effect |

|---|---|---|

| Humoral Immune Response | Secondary response to sheep erythrocytes | Strong Inhibition |

| Cellular Immune Response | Splenocyte proliferation (Concanavalin A) | Strong Inhibition |

| Cellular Immune Response | Splenocyte proliferation (Pokeweed Mitogen) | Strong Inhibition |

Data sourced from research on 5-{N'-[1-4{-4-[3-(-methoxyphenyl)-ureidol]-phenylethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester. nih.gov

Antioxidant Activity Evaluation

While extensive research into the antioxidant properties of 3-Methylisothiazol-5-amine and its direct derivatives is limited in the available literature, significant antioxidant activity has been reported for derivatives of its structural isomer, thiazole. Thiazole-containing compounds have been evaluated using various standard assays to determine their capacity to scavenge free radicals and mitigate oxidative stress. nih.gov

For instance, a study on novel aminothiazole derivatives demonstrated antioxidant activity through multiple methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) methods. nih.gov Another investigation into ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate found its IC50 value in the DPPH assay to be 64.75 ppm, indicating notable radical scavenging potential. aip.org Further research on different series of thiazole derivatives has consistently revealed potent antioxidant activity, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid. researchgate.netnih.gov These findings suggest that the broader class of sulfur-and-nitrogen-containing five-membered heterocycles is a promising area for the discovery of novel antioxidants.

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Class | Assay | Result (IC50) |

|---|---|---|

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm |

| 5-(2-amino-5-methylthiazol-4-yl)... derivatives | DPPH | 14.9 - 15.0 µg/mL |

Data pertains to thiazole derivatives, which are structural isomers of isothiazoles. aip.orgnih.gov

Enzyme Inhibition Profiling

The isothiazole and thiazole scaffolds are integral to the design of various enzyme inhibitors, targeting key proteins involved in pathophysiology, particularly in cancer.

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.gov While inhibitors based specifically on the this compound structure are not widely reported, derivatives containing the isomeric thiazole ring have been identified as potent c-Met inhibitors. nih.gov

A study focused on the design of new pyrazolo[3,4-d]thiazole derivatives identified compounds with significant c-Met inhibitory activity. nih.gov Two compounds from this series, designated 5a and 5b, exhibited potent inhibition of the c-Met enzyme with IC50 values in the nanomolar range, comparable to the reference drug cabozantinib. nih.gov Furthermore, research into thiazole/thiadiazole carboxamide scaffolds has also yielded promising c-Met kinase inhibitors, demonstrating the versatility of the thiazole ring in targeting the ATP-binding site of this kinase. tandfonline.com

Table 3: c-Met Kinase Inhibitory Activity of Pyrazolo[3,4-d]thiazole Derivatives

| Compound | c-Met Inhibition IC50 (nM) |

|---|---|

| Compound 5a | 4.27 ± 0.31 |

| Compound 5b | 7.95 ± 0.17 |

| Cabozantinib (Reference) | 5.38 ± 0.35 |

Data sourced from research on pyrazolo[3,4-d]thiazole derivatives. nih.gov

The enzyme inhibitory profile of isothiazole and thiazole derivatives extends beyond c-Met. Derivatives of 3-aminoisothiazole 1,1-dioxide have been identified as a class of potent inhibitors of rat aortic myocyte proliferation, with MeSH terms from the study suggesting inhibition of enzymes such as p21(ras) farnesyl-protein transferase. nih.gov

Derivatives based on the isomeric 2-amino thiazole scaffold have demonstrated inhibitory effects against several other enzymes. Studies have shown these compounds can inhibit human carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Furthermore, various thiazole derivatives have been developed as inhibitors for other kinases crucial to cancer progression, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). jptcp.comnih.govmdpi.com

Neurobiological Activity: TRPA1 Ion Channel Activation Studies

An extensive review of scientific literature did not yield studies specifically investigating the activity of this compound as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a non-selective cation channel known for its role in mediating pain, itch, and neurogenic inflammation in response to a wide variety of environmental irritants and endogenous inflammatory agents. physiology.orgnih.gov While numerous compounds have been identified as TRPA1 agonists, research directly linking this compound to the activation of this specific neurobiological target is not available in the reviewed sources.

Role of this compound Derivatives as Precursors in Drug Discovery

This compound serves as a valuable chemical intermediate and precursor for the synthesis of a variety of derivatives with potential therapeutic applications. Its isothiazole ring structure is a key component in the development of novel compounds targeting different biological pathways.

Research has demonstrated that this compound can be chemically modified to produce molecules with significant pharmacological activities. For instance, it is a precursor for synthesizing S-p-aminobenzenesulphonamido-3-methyl isothiazole, a compound that has shown antibacterial activity comparable to or greater than the established drug sulphathiazole, particularly against E. coli. google.com

Furthermore, the core structure of this compound is utilized in the creation of derivatives with antiproliferative properties. By modifying the isothiazole ring at different positions, researchers have developed compounds like N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which are being investigated for their potential in cancer therapy. nih.gov The synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its subsequent derivatives has also yielded compounds with demonstrated antiproliferative activity.

The versatility of this compound as a building block extends to the discovery of potential analgesics. Derivatives such as 5-(Aminoacylamido)-3-methylisothiazoles have been synthesized and tested for their pain-relieving effects. In addition to these specific examples, this compound hydrochloride is used as a starting material in the synthesis of various classes of inhibitors for drug discovery, including:

MMP12 inhibitors

Aurora kinase inhibitors

N-Heterocyclic indolyl glyoxylamides for anticancer research

The following table summarizes the classes of derivatives synthesized from this compound and their observed biological activities.

| Derivative Class | Biological/Pharmacological Activity |

| S-p-aminobenzenesulphonamido-3-methyl isothiazole | Antibacterial |

| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides | Antiproliferative |

| 5-(Aminoacylamido)-3-methylisothiazoles | Analgesic |

| Various (used as a precursor) | MMP12 Inhibition |

| Various (used as a precursor) | Aurora Kinase Inhibition |

| N-Heterocyclic indolyl glyoxylamides | Anticancer |

Mechanistic Investigations of Bioactivity and Reactivity of 3 Methylisothiazol 5 Amine

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of isothiazolinones, the class of compounds to which 3-methylisothiazol-5-amine belongs, are primarily attributed to their ability to interfere with essential life-sustaining enzymatic activities within microbial cells. wikipedia.org The mechanism is characterized by a rapid inhibition of growth and metabolic pathways, which is followed by irreversible cellular damage that culminates in cell death. researchgate.netonepetro.orgresearchgate.net

The principal molecular target for isothiazolinones are thiol-dependent enzymes. wikipedia.org These enzymes, which include a wide range of cysteine proteases and dehydrogenases, rely on the sulfhydryl (-SH) group of cysteine residues for their catalytic function. researchgate.netresearchgate.net The antimicrobial action of isothiazolinones is initiated by an electrophilic attack from the electron-deficient sulfur atom of the isothiazolinone ring on the nucleophilic thiol groups of these critical enzymes. researchgate.netresearchgate.net

This interaction leads to the cleavage of the weak nitrogen-sulfur (N-S) bond within the isothiazolinone ring and the subsequent formation of a mixed disulfide bond between the compound and the enzyme's cysteine residue. researchgate.netnih.gov This covalent modification of the active site thiol group effectively inactivates the enzyme, disrupting vital metabolic pathways such as respiration and energy generation, and ultimately leading to growth inhibition. wikipedia.orgresearchgate.net Studies have specifically demonstrated that isothiazolones can inhibit the thiol-dependent cysteine protease cathepsin B through this mechanism. researchgate.net The reaction is chemoselective for thiols, and the resulting disulfide linkage can lead to further reactions, including the formation of a ring-opened mercaptoacrylamide derivative. nih.gov

The efficacy of isothiazolinones as antimicrobial agents depends on their ability to reach their intracellular targets. These compounds are capable of diffusing across the bacterial cell membrane and the cell wall of fungi to enter the intracellular environment. researchgate.netnih.gov

Once inside the cell, their reactivity is not limited to enzymatic thiols. They readily react with a variety of low-molecular-weight, sulfur-containing molecules and protein residues. A primary target is glutathione (B108866) (GSH), a crucial intracellular antioxidant and detoxifying agent. nih.govnih.gov The reaction of isothiazolinones with glutathione and the thiol groups of cysteine residues within various proteins leads to widespread disruption of cellular functions and contributes significantly to cytotoxicity. researchgate.netnih.gov This rapid depletion of cellular thiols and covalent binding to numerous proteins disrupts cellular homeostasis, inhibits growth within minutes, and leads to cell death over a period of hours. researchgate.netnih.gov

Bioactivation and Metabolism Pathways

While direct reactivity with thiols accounts for much of its antimicrobial bioactivity, the isothiazole (B42339) moiety can also undergo metabolic bioactivation, particularly in mammalian systems, leading to the formation of reactive intermediates. This process is primarily mediated by the cytochrome P450 enzyme system and results in the formation of glutathione conjugates.

Metabolic studies involving a compound containing the 3-methylisothiazol-5-yl group have demonstrated that it undergoes bioactivation to a chemically reactive intermediate. nih.gov In vitro experiments using liver microsomes have shown the NADPH-dependent formation of a glutathione conjugate. nih.govresearchgate.net This process is indicative of an enzymatic reaction that increases the reactivity of the parent compound.

This bioactivation also leads to a high degree of NADPH-dependent covalent binding to microsomal proteins. The extent of this binding can be significantly reduced by co-incubation with glutathione, which suggests that glutathione effectively traps the reactive intermediate, preventing it from binding to proteins. nih.govresearchgate.net The rate of covalent binding shows significant variation across different species, as detailed in the table below.

| Species | NADPH-Dependent Covalent Binding (pmol/mg/h) |

|---|---|

| Rats | 1100-1300 |

| Mice | 1100-1300 |

| Monkeys | 1100-1300 |

| Dogs | 400 |

| Humans | 144 |

Data sourced from in vitro studies on a compound containing the 3-methylisothiazol-5-yl moiety. nih.gov

The enzymatic bioactivation of the 3-methylisothiazol-5-yl group is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. nih.gov CYPs are a major family of enzymes involved in Phase I metabolism of a vast array of xenobiotics. mdpi.com Through oxidative reactions, they can transform compounds into metabolites that are more easily excreted or, in some cases, are more chemically reactive than the parent drug, a process known as bioactivation. mdpi.com

For the bioactivation of a compound featuring the 3-methylisothiazol-5-yl moiety, the specific human enzymes identified as responsible are CYP3A4, CYP1A2, and CYP2D6 . nih.gov The involvement of multiple CYP isoforms indicates a complex metabolic pathway for this chemical group. nih.gov

A specific mechanism has been proposed for the P450-mediated bioactivation of the isothiazole ring and its subsequent conjugation with glutathione. nih.govresearchgate.net This pathway does not involve the direct reaction with the thiol group seen in its antimicrobial action, but rather a modification of the heterocyclic ring itself.

The proposed mechanism proceeds through the following steps:

Sulfur Oxidation: The initial step is the cytochrome P450-catalyzed oxidation of the sulfur atom within the isothiazole ring. nih.govresearchgate.net

Nucleophilic Attack: This oxidation creates an electrophilic site on the isothiazole ring. The highly nucleophilic thiolate anion of glutathione (GS⁻) then performs a nucleophilic attack at the unsubstituted 4-carbon position of the ring. nih.govresearchgate.net

Water Elimination: Following the nucleophilic addition of glutathione, a subsequent loss of a water molecule occurs. nih.govresearchgate.net

Conjugate Formation: This sequence of reactions results in the formation of a stable glutathione conjugate, with the glutathione moiety covalently attached to the 4-position of the 3-methylisothiazole (B110548) ring. nih.govresearchgate.net

This P450-mediated bioactivation pathway represents a previously unreported mechanism for isothiazole-containing compounds. nih.gov

Neurotoxicity Mechanisms

Zinc-Dependent Pathways in Neuronal Toxicity

Specific research detailing the role of zinc-dependent pathways in the neuronal toxicity of this compound is not available in the current scientific literature.

Extracellular Signal-Regulated Kinase (ERK) Activation

There is no available information from the search results that describes the activation of Extracellular Signal-Regulated Kinase (ERK) as a neurotoxicity mechanism for this compound.

Involvement of 12-Lipoxygenase and Reactive Oxygen Species Generation

The involvement of 12-Lipoxygenase and the generation of Reactive Oxygen Species (ROS) in the context of this compound's bioactivity has not been documented in the provided search results.

DNA Damage and Poly(ADP-Ribose) Polymerase (PARP) Activation

Information regarding DNA damage and the subsequent activation of Poly(ADP-Ribose) Polymerase (PARP) as a result of exposure to this compound is not available.

Chemical Reactivity with Biological Nucleophiles

Reactions with Cysteine Thiol Residues

Specific studies detailing the chemical reaction between this compound and cysteine thiol residues are not described in the available literature. Research on isothiazole derivatives' reactivity with biological nucleophiles has primarily focused on other compounds, such as Methylisothiazolinone (MIT).

Interactions with Histidines and Lysines

The reactivity of isothiazolinone compounds with amino acid residues is a critical aspect of their biological activity. While extensive research has been conducted on various isothiazolinones, the specific interactions of this compound with histidine and lysine (B10760008) residues are not extensively documented in publicly available research. However, insights can be drawn from the study of related isothiazolinone compounds.

The reactivity of the isothiazolinone ring is significantly influenced by the substituent at the 5-position. For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI) has been shown to react with histidine and lysine residues. The chlorine atom, being an electron-withdrawing group, increases the electrophilicity of the isothiazole ring, making it susceptible to nucleophilic attack by the imidazole (B134444) ring of histidine and the primary amine group of lysine.

In contrast, this compound possesses an amino group at the 5-position. The amino group is an electron-donating group, which is expected to decrease the electrophilicity of the isothiazole ring. This would, in theory, make it less reactive towards nucleophilic amino acids like histidine and lysine compared to its chloro-substituted counterparts. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the isothiazole ring, reducing the partial positive charge on the sulfur atom and thus its susceptibility to nucleophilic attack.

Therefore, it is hypothesized that the interactions between this compound and the side chains of histidine and lysine are likely to be weak or negligible under physiological conditions. The primary mechanism of action for many isothiazolinones involves the disruption of cellular function through covalent modification of key proteins, often by targeting cysteine residues. The reduced electrophilicity of the this compound ring suggests that its bioactivity might proceed through different pathways or that its reactivity is significantly attenuated compared to more electrophilic isothiazolinones.

Further experimental studies, such as in vitro assays with purified proteins rich in histidine and lysine or advanced spectroscopic techniques like NMR, would be necessary to definitively characterize the interaction profile of this compound with these amino acid residues.

Differences in Reaction Mechanisms with Related Isothiazolinones

The reaction mechanisms of isothiazolinones are diverse and heavily dependent on their chemical structure, particularly the substituents on the heterocyclic ring. A comparison of this compound with related isothiazolinones such as 2-methyl-4-isothiazolin-3-one (B36803) (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) reveals significant differences in their reactivity and, consequently, their biological targets. medwinpublishers.com

The primary mechanism of action for many isothiazolinones involves the electrophilic attack of the sulfur atom on nucleophilic residues in proteins, leading to the opening of the isothiazole ring and the formation of a mixed disulfide. This process can inactivate essential enzymes and disrupt cellular processes.

In the case of Methylisothiazolinone (MI) , which lacks a substituent at the 5-position, the reaction is highly specific to cysteine residues. The thiol group of cysteine is a potent nucleophile that readily attacks the sulfur atom of the MI ring, leading to the formation of a disulfide bond and subsequent ring opening.

In contrast, Methylchloroisothiazolinone (MCI) possesses a chlorine atom at the 5-position. This electron-withdrawing group significantly enhances the electrophilicity of the isothiazole ring, making it more susceptible to nucleophilic attack. medwinpublishers.com Consequently, MCI is not only highly reactive towards cysteine but can also react with other nucleophilic amino acid residues, including histidines and lysines. medwinpublishers.com The reaction with these residues likely involves the nucleophilic displacement of the chlorine atom or attack at the sulfur atom, leading to covalent modification of the respective proteins.

For This compound , the presence of an electron-donating amino group at the 5-position is expected to have the opposite effect to the chloro group in MCI. The amino group reduces the electrophilicity of the isothiazole ring, thereby decreasing its reactivity towards nucleophiles. It is therefore anticipated that this compound would be significantly less reactive than MCI. Its reactivity profile might be more comparable to, or even less than, that of MI, with a potential preference for reaction with soft nucleophiles like cysteine, although at a potentially slower rate. The reduced reactivity suggests that the mechanism of bioactivity for this compound may differ from the aggressive, broad-spectrum reactivity of MCI.

Table 1: Comparison of Reactivity of Isothiazolinone Derivatives with Amino Acid Residues

| Compound | Substituent at C5 | Expected Ring Electrophilicity | Reactivity with Cysteine | Reactivity with Histidine & Lysine |

|---|---|---|---|---|

| Methylisothiazolinone (MI) | -H | Moderate | Yes medwinpublishers.com | No medwinpublishers.com |

| Methylchloroisothiazolinone (MCI) | -Cl | High | Yes medwinpublishers.com | Yes medwinpublishers.com |

| This compound | -NH₂ | Low | Likely, but potentially slow | Unlikely/Weak |

Advanced Analytical Techniques for Characterization and Quantification of 3 Methylisothiazol 5 Amine

Chromatographic Methods

Chromatography is a cornerstone for the analysis of isothiazolinone derivatives, providing powerful separation and quantification capabilities. Methodologies such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) are routinely utilized.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3-Methylisothiazol-5-amine and for monitoring its formation or consumption during chemical reactions. The method separates the target analyte from impurities, starting materials, and byproducts based on their differential partitioning between a stationary phase and a mobile phase.

Detailed research findings show that reversed-phase HPLC with a C18 column is effective for separating isothiazolinone compounds. mdpi.comnih.gov Detection is commonly performed using a diode-array detector (DAD) or a UV detector at a specific wavelength, often around 274 nm, where the isothiazolinone ring exhibits strong absorbance. nih.gov For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram. In reaction monitoring, aliquots are taken from the reaction mixture at various time points, diluted, and injected into the HPLC system to track the disappearance of reactants and the appearance of the product.

Method validation typically demonstrates good linearity, with correlation coefficients (R²) often exceeding 0.999. nih.gov Recovery studies for similar isothiazolinones in various sample matrices have shown excellent accuracy, with recoveries generally ranging from 83% to 106%. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Isothiazolinone Analysis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Typical Conditions |

|---|---|

| Instrument | Waters ACQ-rQSM with Waters 2998 DAD mdpi.com |

| Column | Gemini NX C18 (25 cm × 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and 0.1% Formic Acid in water mdpi.comnih.gov |

| Flow Rate | 1.0 mL/min mdpi.comnih.gov |

| Column Temperature | 25 °C mdpi.com |

| Injection Volume | 10-25 µL mdpi.comnih.gov |

| Detection Wavelength | 274 nm mdpi.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

For the detection of this compound at trace levels and for the identification of its metabolites in complex biological matrices such as plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. who.intnih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. who.intresearchgate.net For the related compound Methylisothiazolinone (MI), the MRM transition m/z 116 ➔ 101 has been successfully used for quantification in rat plasma. researchgate.net This high specificity minimizes interference from matrix components, allowing for reliable quantification at very low concentrations.

Validated LC-MS/MS methods for isothiazolinones have achieved lower limits of quantification (LLOQ) in the range of 0.2 to 10 ng/mL in biological fluids. who.intnih.gov Such sensitivity is essential for pharmacokinetic studies and for monitoring exposure to the compound. The use of isotopically labeled internal standards is common to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for Isothiazolinone Analysis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Finding | Reference |

|---|---|---|

| Technique | LC-MS/MS with Multiple Reaction Monitoring (MRM) | who.intresearchgate.net |

| Matrix | Rat Plasma, Human Urine | who.intnih.gov |

| MRM Transition (for MI) | m/z 116 ➔ 101 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.2 - 10 ng/mL | who.intnih.gov |

| Linearity (R²) | ≥ 0.9929 | who.int |

| Accuracy | 86.3% to 101.8% | nih.gov |

| Precision (%RSD) | 2.1% to 23.9% | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of organic reactions that produce or consume this compound. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals and eluting with an appropriate mobile phase, the disappearance of starting materials and the appearance of the product can be visualized. byopera.com

The separated spots are typically visualized under UV light. The relative intensity of the spots corresponding to the reactant and product provides a clear indication of the reaction's progression towards completion. While primarily a qualitative technique, modern methods involving TLC image analysis can provide semi-quantitative or even quantitative data on the reaction course. byopera.com The choice of mobile phase, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve good separation between the compound of interest and other components in the reaction mixture. byopera.com

Electrochemical Analytical Methods

Electrochemical methods offer an alternative approach for the quantification of isothiazolinone compounds, providing high sensitivity and often requiring minimal sample preparation.

Differential Pulse Voltammetry (DPV) for Quantification and Reaction Mechanism Insights

Differential Pulse Voltammetry (DPV) has been successfully developed for the determination of isothiazolinones. This technique measures the current response to a series of voltage pulses superimposed on a linear voltage ramp. The resulting peak current is directly proportional to the concentration of the electroactive analyte.

Studies on Methylisothiazolinone (MIT) have shown that the compound undergoes an irreversible, diffusion-controlled anodic oxidation process involving a two-electron exchange. This electrochemical behavior forms the basis for its quantification. A boron-doped diamond electrode (BDDE) in a citrate-phosphate buffer (pH 5.6) has been identified as a suitable system for this analysis. The method demonstrates excellent accuracy and precision, with recovery values between 99.0% and 99.5% and a relative standard deviation (RSD) of ≤ 1.0%. DPV not only allows for sensitive quantification but also provides valuable insights into the redox properties and reaction mechanisms of the isothiazolinone core structure.

Table 3: Optimized DPV Parameters for Methylisothiazolinone Determination This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Optimal Value |

|---|---|

| Working Electrode | Boron-Doped Diamond Electrode (BDDE) |

| Supporting Electrolyte | Citrate-Phosphate Buffer (pH 5.6) |

| Pulse Amplitude | 50 mV |

| Potential Step | 5 mV |

| Pulse Width | 80 ms |

In Situ Spectroscopic Analysis in Biological Systems

While direct studies on the in situ spectroscopic analysis of this compound within biological systems are not extensively documented, the principles and applications of techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy to related compounds and systems suggest strong potential. These non-destructive, label-free methods can provide molecular-level information on the presence and interaction of compounds within living cells or tissues.

Fourier-transform infrared (FTIR) spectroscopy is a well-established technique for characterizing the chemical properties of microbial cells. researchgate.net It identifies functional groups based on their characteristic vibrations and can be used to monitor the chemistry of living cells non-destructively. researchgate.net This capability could potentially be leveraged to study the interactions of this compound with cellular components like proteins and lipids by observing shifts in the corresponding infrared absorption bands.

Surface-Enhanced Raman Spectroscopy (SERS), a highly sensitive variant of Raman spectroscopy, has been used for the trace detection of isothiazolinones like MIT. This method has demonstrated remarkable sensitivity, with limits of detection as low as 10⁻¹⁰ M. The non-invasive nature of Raman spectroscopy makes it an ideal tool for analyzing biological samples, as it is not affected by water, a major component of tissues. The high sensitivity of SERS suggests its potential for in situ detection and imaging of this compound within biological systems, which could elucidate its mechanism of action and subcellular localization.

Sample Preparation and Extraction Methodologies for Diverse Matrices

The successful analysis of this compound from various matrices is highly dependent on the efficiency of the sample preparation and extraction methods. The choice of technique is dictated by the physicochemical properties of the compound and the complexity of the matrix.

For the extraction of this compound, a common method involves solvent extraction. In one documented process, the compound is extracted from an aqueous solution using diethyl ether after basification of the solution with sodium hydroxide (B78521). google.com The combined ether extracts are then dried and the solvent is evaporated to yield the compound. google.com

For more complex matrices, such as personal care products or adhesives, more elaborate extraction procedures are often necessary. Methodologies developed for the broader class of isothiazolinones can be adapted for this compound. These methods often involve an initial extraction with an organic solvent or a solvent mixture, followed by a clean-up step to remove interfering substances.

Commonly employed techniques include:

Ultrasonication: This technique uses high-frequency sound waves to facilitate the extraction of the analyte from a solid or semi-solid matrix into a solvent.

Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique that separates the analyte from interfering compounds in the sample extract based on their physical and chemical properties.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent.

The quantification of this compound following extraction is often performed using High-Performance Liquid Chromatography (HPLC), frequently coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

| Extraction Technique | Matrix | Description | Typical Solvents |

| Solvent Extraction | Aqueous solutions | Direct extraction of the analyte into an immiscible organic solvent. | Diethyl ether google.com |

| Ultrasonication | Personal care products, adhesives | Use of ultrasonic waves to enhance the extraction efficiency from complex matrices. | Methanol, Acetonitrile |

| Solid-Phase Extraction | Environmental samples, biological fluids | A chromatographic technique for sample clean-up and concentration prior to analysis. | Various, depending on the sorbent and analyte |

| Liquid-Liquid Extraction | Cosmetics, industrial formulations | Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components. | Water, Ethyl acetate, Dichloromethane (B109758) |

Computational Chemistry and Structure Activity Relationship Sar Studies of 3 Methylisothiazol 5 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of 3-Methylisothiazol-5-amine and related thiazole (B1198619) compounds, QSAR models have been developed to predict various biological activities, including antioxidant and enzyme inhibitory effects. nih.govnih.gov

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then used as independent variables to build a predictive model. nih.gov For instance, a study on 2-aminothiazole (B372263) sulfonamide derivatives constructed two QSAR models to predict antioxidant activity, specifically for DPPH radical scavenging and superoxide (B77818) dismutase (SOD) mimic activities. nih.gov These models, developed using multiple linear regression (MLR), demonstrated good predictive performance. nih.gov

Key molecular descriptors that often influence the biological activity of thiazole derivatives include mass, polarizability, electronegativity, the presence of specific bonds like C-F, van der Waals volume, and structural symmetry. nih.gov In another study focusing on 2-aminothiazol-4(5H)-one derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, an Artificial Neural Network (ANN) algorithm was used to perform regression analysis between selected descriptors and the inhibitory activity. nih.gov The resulting QSAR model showed high accuracy, with a determination coefficient (R²) of 0.9482, and was validated internally and externally. nih.gov Such models are crucial for guiding the rational design of new, more potent derivatives. nih.govphyschemres.org

Table 1: Example of QSAR Model Statistics for Thiazole Derivatives